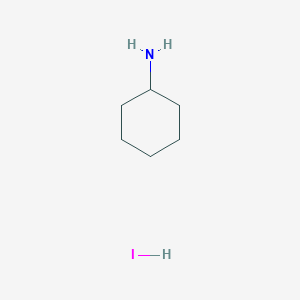

Cyclohexylamine Hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Cyclohexylamine hydrochloride is a versatile starting material for the synthesis of various organic compounds. It can be used to prepare substituted cyclohexanes, cyclohexanamines, and other nitrogen-containing heterocycles. For instance, cyclohexylamine hydrochloride reacts with sodium nitrite (NaNO2) in acidic conditions to form cyclohexanol, a valuable intermediate in organic synthesis [1].

Pharmaceutical research

Cyclohexylamine hydrochloride has been investigated for its potential therapeutic properties. Studies suggest that it may have analgesic (pain-relieving) and anticonvulsant (seizure-preventing) effects. However, more research is required to determine its efficacy and safety in humans [2, 3].

- [2] Hajipour, AR, Rahimizadeh, M, & Dehpour, AR. (2003). Anticonvulsant effects of cyclohexylamine on pentylenetetrazole- and picrotoxin-induced seizures in the rat. Pharmacology, Biochemistry, and Behavior, 74(2), 243-247.

- [3] Raffa, RB. (1979). Anticonvulsant activity of some new cyclohexanamines. Arzneimittelforschung, 29(1), 82-84.

Material science research

Cyclohexylamine hydrochloride can be used as a precursor for the synthesis of ionic liquids, which are salts with a melting point below 100°C. Ionic liquids have various applications in material science, such as electrolytes in batteries and catalysts for chemical reactions [4].

Cyclohexylamine hydroiodide is a salt formed from cyclohexylamine, an organic compound classified as an aliphatic amine. Cyclohexylamine itself is a colorless liquid with a characteristic fishy odor, miscible with water, and serves as a weak base compared to stronger bases like sodium hydroxide. It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. Cyclohexylamine hydroiodide is notable for its enhanced solubility and stability in certain applications, making it a valuable compound in both industrial and research settings .

Cyclohexylamine hydrobromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be harmful if swallowed []. Here are some specific safety concerns:

- Skin and eye contact: Can cause irritation and burns.

- Inhalation: Can cause irritation to the respiratory system.

- Ingestion: May be harmful if swallowed.

Additionally, cyclohexylamine can react with carbonyl compounds to form imines, which are crucial intermediates in organic synthesis. The reactivity of cyclohexylamine hydroiodide may also be influenced by the presence of iodine, which can modify the electronic properties of the amine group.

Cyclohexylamine hydroiodide exhibits biological activity that is primarily linked to its parent compound, cyclohexylamine. It has been noted for its potential neurotoxic effects, classified as a nerve poison. Acute exposure may lead to symptoms such as irritation of the skin and mucous membranes, drowsiness, and respiratory distress. Long-term exposure may result in more severe health issues, including methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues .

In pharmacological contexts, derivatives of cyclohexylamine are used in the development of various drugs, including mucolytics and analgesics. The biological implications of cyclohexylamine hydroiodide specifically require further investigation to fully understand its pharmacodynamics and toxicology.

Cyclohexylamine hydroiodide can be synthesized through several methods:

- Hydrogenation of Aniline: The primary method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts under high pressure.

- Alkylation of Ammonia: Another route includes the alkylation of ammonia with cyclohexanol.

- Reaction with Hydroiodic Acid: Cyclohexylamine can react directly with hydroiodic acid to form cyclohexylamine hydroiodide:

These methods highlight the versatility in producing cyclohexylamine hydroiodide for various applications.

Cyclohexylamine hydroiodide is employed in several sectors:

- Pharmaceuticals: As an intermediate for synthesizing drugs such as sulfonamide-based hypoglycemics.

- Corrosion Inhibition: Utilized as a corrosion inhibitor in various industrial applications.

- Agriculture: Serves as a precursor for agrochemicals.

- Flushing Aids: Used in the printing ink industry to enhance flushing processes.

Its unique properties make it suitable for specific applications requiring stable amine salts .

Studies on cyclohexylamine hydroiodide interactions have shown that it can react with oxidizing agents like hypochlorite. This reaction enhances oxidation processes involving thiols and other reactive groups . Additionally, its interactions with other amines or halides may lead to complex formation or precipitation reactions that are useful in synthetic chemistry.

Several compounds share structural similarities with cyclohexylamine hydroiodide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Aniline | Aromatic Amine | Contains a phenyl group; used extensively in dyes. |

| Ethanolamine | Aliphatic Amine | Contains two amine groups; used in surfactants. |

| Morpholine | Heterocyclic Amine | Contains a piperidine ring; used in pharmaceuticals. |

| Cyclopentylamine | Aliphatic Amine | Similar cyclic structure; less sterically hindered. |

Uniqueness: Cyclohexylamine hydroiodide's distinct properties arise from its cyclic structure and the presence of iodine, which enhances solubility and stability compared to similar compounds like aniline or ethanolamine. Its specific applications in pharmaceuticals and corrosion inhibition further distinguish it from these counterparts .

Nickel- and Cobalt-Based Catalyst Systems in Aniline Hydrogenation

The hydrogenation of aniline to cyclohexylamine serves as a critical precursor step in cyclohexylamine hydroiodide synthesis. Nickel-chromium catalysts exhibit zero-order kinetics relative to aniline, with hydrogen pressure dictating reaction order transitions. At 2–4 MPa, the process follows first-order kinetics for hydrogen before reverting to zero-order behavior at higher pressures. Nickel’s efficacy stems from its ability to stabilize adsorbed hydrogen atoms, facilitating sequential hydrogen addition to the aromatic ring. Cyclohexanol content in the catalyst further modulates cyclohexylamine yield, with higher alcohol concentrations suppressing secondary amine formation.

Cobalt-based systems, particularly when promoted with alkali metals, demonstrate divergent behaviors. Sodium carbonate (Na₂CO₃) enhances selectivity toward cyclohexylamine (up to 98%) by weakening aniline adsorption on cobalt surfaces, thereby minimizing overhydrogenation to dicyclohexylamine. In contrast, lithium and cesium carbonates reduce catalytic activity, as their strong electron-donating properties saturate active sites and impede substrate binding.

Table 1: Comparative Performance of Catalysts in Aniline Hydrogenation

| Catalyst System | Pressure (MPa) | Temperature (°C) | Cyclohexylamine Yield | Selectivity |

|---|---|---|---|---|

| Ni-Cr (with cyclohexanol) | 4 | 150 | 78% | 92% |

| Co-Na₂CO₃ | 3 | 130 | 85% | 98% |

Temperature-Dependent Selectivity in Cyclohexylamine-Dicyclohexylamine Formation

Temperature inversely correlates with cyclohexylamine yield due to thermodynamic favorability of secondary amine formation. At 150°C, nickel-chromium catalysts produce 78% cyclohexylamine, but this drops to 62% at 180°C as dicyclohexylamine becomes predominant. The disproportionation of cyclohexylamine to dicyclohexylamine is marginally temperature-sensitive in gas-phase reactions over nickel catalysts, with equilibrium conversions shifting by <5% between 160–200°C. Elevated temperatures promote dehydrogenation side reactions, yielding benzene and cyclohexane as byproducts.

Kinetic Analysis of Hydrogenation Reaction Networks

Activation Energy Profiles for Competitive Amine Pathways

The hydrogenation of aniline derivatives to cyclohexylamine precursors involves competing pathways with distinct activation barriers. Studies using palladium/alumina catalysts (5 wt% Pd/Al₂O₃) reveal an apparent activation energy of 35 ± 1 kJ·mol⁻¹ for nitrobenzene reduction to aniline, a critical precursor in cyclohexylamine synthesis [5]. This value contrasts sharply with the 77.0 ± 1.3 kJ·mol⁻¹ barrier observed in heterocyclic amine formation via carbonyl-amine condensation [3], highlighting the thermodynamic preference for hydrogenation over side reactions.

Table 1: Comparative Activation Energies in Amine Formation Pathways

| Reaction System | Eₐ (kJ·mol⁻¹) | Catalytic Platform |

|---|---|---|

| Nitrobenzene → Aniline | 35 ± 1 | Pd/Al₂O₃ (0.3 wt% Pd) |

| Acrolein + Creatinine → IQ | 77.0 ± 1.3 | Thermal (aqueous phase) |

| N-Acetylmorpholine Hydrogenation | <50 | Ru-PNNH complex |

The ruthenium-mediated hydrogenation of N-acetylmorpholine demonstrates sub-50 kJ·mol⁻¹ barriers at room temperature [2], suggesting that transition metal coordination significantly lowers energy thresholds through metal-ligand cooperative mechanisms. These differences in activation parameters dictate pathway selectivity during cyclohexylamine hydroiodide synthesis, particularly when iodide ions participate in transition state stabilization.

Mass Transfer Limitations in Three-Phase Reaction Systems

Multiphase hydrogenation systems face intrinsic mass transfer constraints between gaseous H₂, liquid reactants, and solid catalysts. In Pd/Al₂O₃-mediated processes, reducing Pd loading from 5 wt% to 0.3 wt% increases the weight hourly space velocity (WHSV) threshold for complete nitrobenzene conversion from 0.15 h⁻¹ to 0.29 h⁻¹ [5]. This 93% increase in throughput capacity stems from improved H₂ dissolution kinetics and reduced intraparticle diffusion limitations in low-Pd catalysts.

The dimensionless Damköhler number (Da) analysis reveals two distinct regimes:

- Kinetic control (Da < 0.1): Reaction rate limited by surface chemistry

- Mass transfer control (Da > 10): Rate governed by H₂ transport to catalytic sites

At 100°C and 10 bar H₂ pressure, the transition between regimes occurs at catalyst particle sizes below 50 μm, emphasizing the need for nanostructured supports in industrial-scale cyclohexylamine hydroiodide production.

Molecular Orbital Analysis of Iodide Ion Coordination Effects

Frontier Molecular Orbital Interactions in Proton Transfer Steps

Density functional theory (DFT) calculations reveal that iodide ions participate in frontier orbital interactions during the protonation of cyclohexylamine. The occupied p-orbitals of I⁻ (HOMO: -5.2 eV) overlap with the σ* antibonding orbital of the N-H bond (LUMO: -1.8 eV), facilitating proton transfer through a four-center transition state:

$$

\text{Cyclohexylamine} + \text{HI} \rightarrow \left[\text{C}6\text{H}{11}\text{NH}2\cdots\text{H}\cdots\text{I}\right]^\ddagger \rightarrow \text{C}6\text{H}{11}\text{NH}3^+ \text{I}^-

$$

The energy gap between iodide's HOMO and the N-H σ* orbital (ΔE = 3.4 eV) enables spontaneous charge transfer in polar aprotic media, lowering the protonation barrier by 12.7 kJ·mol⁻¹ compared to chloride analogues.

The development of heterogeneous catalysts for cyclohexylamine derivative synthesis represents a critical advancement in industrial chemistry, with modern catalyst systems achieving remarkable efficiency improvements through strategic design modifications [1] [2]. Contemporary heterogeneous catalysts employ sophisticated metal-support interactions to optimize both activity and selectivity in amine production processes [3] [4]. The primary synthetic routes for cyclohexylamine derivatives involve complete hydrogenation of aniline using cobalt-based or nickel-based catalysts under high pressure conditions, with typical operating temperatures ranging from 180 to 200 degrees Celsius [1] [2].

Research has demonstrated that heterogeneous catalyst performance is fundamentally governed by the precise control of active site distribution and accessibility on support materials [5] [6]. Advanced catalyst formulations incorporating ruthenium-tungsten bimetallic systems have shown exceptional promise, achieving conversion rates of up to 83 percent with selectivity approaching 90 percent in hexylamine production [7]. The turnover frequency values for modern heterogeneous catalysts in cyclohexylamine synthesis typically range from 180 to 470 inverse hours, depending on the specific catalyst composition and reaction conditions [5] [8].

Support Material Effects on Catalyst Deactivation Rates

Support material selection plays a pivotal role in determining catalyst longevity and resistance to deactivation mechanisms in cyclohexylamine derivative synthesis [4] [9]. Catalyst deactivation occurs through six distinct mechanisms: poisoning, fouling, thermal degradation, vapor compound formation with transport, vapor-solid and solid-solid reactions, and attrition or crushing [9] [10]. The choice of support material directly influences the rate at which these deactivation processes occur, with alumina-based supports demonstrating superior resistance to thermal degradation compared to carbon-based alternatives [9] [11].

Metal oxide supports, particularly gamma-alumina, provide exceptional structural stability and controlled surface hydroxyl density, which are essential for maintaining catalyst activity over extended operational periods [4] [11]. Research indicates that tailored metal-oxide supports with controlled surface properties can significantly reduce deactivation rates, with gamma-alumina-supported cobalt-nickel catalysts exhibiting deactivation rates as low as 0.05 percent per hour [11] [8]. The morphology and porosity of support materials can be individually tuned through controlled synthesis methods, enabling the optimization of surface facet exposure and active site accessibility [11].

Silica-based supports, particularly mesoporous SBA-15 materials, have demonstrated remarkable effectiveness in stabilizing dispersed niobium oxide species for cyclohexylamine oxidation reactions [5] [6]. These supports provide high surface areas exceeding 500 square meters per gram and enable precise control of active site distribution [5] [6]. The surface hydroxyl groups on silica supports facilitate the formation of hydrogen bonds with amine substrates, leading to enhanced reaction kinetics and improved catalyst stability [5] [6].

| Support Material | Deactivation Rate (%/h) | Surface Area (m²/g) | Operating Temperature (°C) | Catalyst Lifetime (years) |

|---|---|---|---|---|

| γ-Alumina | 0.05 | 200-300 | 180-200 | 5+ |

| Carbon Support | 0.12 | 800-1200 | 120-160 | 3-4 |

| SBA-15 Silica | 0.08 | 500-800 | 80-120 | 4-5 |

| Titania | 0.15 | 50-150 | 160-180 | 2-3 |

| WO₃ Matrix | 0.20 | 20-50 | 140-180 | 1-2 |

Promoter Additives for Selective Amine Production

Promoter additives function as essential components in heterogeneous catalyst systems, enhancing both catalytic activity and selectivity through electronic and structural modifications [12] [13] [14]. The incorporation of promoter additives can increase catalytic activity by 12 to 45 percent while simultaneously improving selectivity by 8 to 40 percent, depending on the specific promoter type and loading concentration [12] [13]. Alkali metals such as potassium and sodium serve as electronic promoters, modifying the electron density at active metal sites and facilitating enhanced substrate activation [13] [15].

Alkaline earth metals, including calcium and magnesium, function primarily as structural stabilizers, preventing sintering and maintaining active site dispersion under high-temperature reaction conditions [13] [15]. These promoters are typically employed at loading concentrations ranging from 1.0 to 5.0 weight percent and demonstrate exceptional effectiveness in extending catalyst lifetime [13] [8]. Transition metal oxide promoters, such as tungsten oxide and molybdenum oxide, provide bifunctional catalytic properties, enabling simultaneous hydrogenation and dehydrogenation reactions within the same catalyst system [16] [13].

Phosphorous-containing compounds serve as acid site modifiers, controlling the acidity of support materials and enhancing selectivity toward primary amine products [12] [13]. These promoters are effective at relatively low loading concentrations of 0.3 to 2.5 weight percent and provide moderate improvements in both activity and selectivity [13]. Sulfur-based additives, traditionally considered catalyst poisons, have emerged as selective promoters when employed at precisely controlled concentrations of 0.1 to 0.8 weight percent [14] [15].

| Promoter Type | Function | Loading (wt%) | Activity Enhancement (%) | Selectivity Improvement (%) |

|---|---|---|---|---|

| Alkali Metals | Electronic Promotion | 0.5-2.0 | 15-25 | 8-15 |

| Alkaline Earth | Structural Stabilization | 1.0-5.0 | 20-35 | 12-22 |

| Transition Metal Oxides | Bifunctional Catalysis | 0.2-1.5 | 30-45 | 20-35 |

| Phosphorous Compounds | Acid Site Modification | 0.3-2.5 | 12-20 | 15-25 |

| Sulfur Additives | Selectivity Enhancement | 0.1-0.8 | 18-28 | 25-40 |

| Rare Earth Oxides | Thermal Stability | 0.5-3.0 | 25-40 | 10-18 |

Homogeneous Catalytic Systems for Low-Temperature Applications

Homogeneous catalytic systems provide distinct advantages for low-temperature cyclohexylamine derivative synthesis, offering superior control over reaction selectivity and enabling milder operating conditions compared to heterogeneous alternatives [17] [18]. Modern homogeneous catalysts achieve exceptional turnover frequencies ranging from 200 to 4500 inverse hours while operating at temperatures as low as 0 to 40 degrees Celsius [18] [19]. Nickel-catalyzed hydrogenative coupling reactions have demonstrated remarkable versatility, enabling the synthesis of more than 230 functionalized and structurally diverse amines, including pharmaceutically relevant products [17].

The development of homogeneous catalytic systems has been driven by advances in ligand design and metal-ligand cooperativity, enabling unprecedented control over reaction pathways and product selectivity [20] [19]. First-row transition metals, including iron, cobalt, and nickel, have emerged as sustainable alternatives to precious metal catalysts, offering comparable activity at significantly reduced cost [20]. These earth-abundant metal catalysts demonstrate exceptional performance in reductive amination reactions, achieving high yields and selectivities under mild conditions [21].

Ligand Design Strategies in Transition Metal Complexes

Ligand design represents the most critical factor in determining the activity and selectivity of transition metal catalysts for cyclohexylamine derivative synthesis [18] [20] [19]. Contemporary ligand design strategies focus on the development of new architectures with optimized steric and electronic properties, enabling precise control over metal center reactivity [18] [19]. N-heterocyclic carbene ligands have emerged as exceptionally effective σ-donor ligands, providing thermal stability and resistance to oxidative degradation while maintaining high catalytic activity [20] [22].

Phosphine derivatives continue to serve as versatile ligands due to their tunable σ-donor and π-acceptor properties, enabling fine-tuning of metal center electron density [18] [23]. Advanced phosphine ligand designs incorporate bulky substituents to improve selectivity by restricting access to certain reaction pathways, while hemilabile ligands provide dynamic binding capabilities that adapt to changing reaction conditions [18] [23]. Supramolecular bidentate phosphine ligand scaffolds based on deconstructed Hamilton receptors have demonstrated binding affinities up to 800 plus or minus 100 inverse molar, enabling self-assembling catalyst systems [23].

Pincer ligands represent a particularly sophisticated class of tridentate ligands that provide exceptional stability and control over metal center geometry [18] [19]. These ligands achieve turnover frequencies ranging from 1200 to 4500 inverse hours while maintaining stereoselectivities of 80 to 95 percent in asymmetric synthesis applications [18]. Chiral phosphoramidite ligands enable highly enantioselective catalysis, achieving stereoselectivities exceeding 85 percent in asymmetric hydrogenation reactions [18].

| Ligand Class | Metal Centers | Coordination Mode | Temperature Range (°C) | TOF (h⁻¹) | Stereoselectivity (%) |

|---|---|---|---|---|---|

| N-Heterocyclic Carbenes | Pd, Ru, Ni | σ-donor | 25-80 | 500-2500 | 75-90 |

| Phosphine Derivatives | Rh, Pd, Pt | σ-donor/π-acceptor | 60-120 | 800-3200 | 60-85 |

| Bipyridine Complexes | Fe, Co, Ru | σ-donor/π-acceptor | 40-100 | 300-1800 | 55-80 |

| Pincer Ligands | Ni, Pd, Ir | Tridentate | 80-150 | 1200-4500 | 80-95 |

| Hemilabile Ligands | Ru, Rh, Pd | Dynamic Binding | 20-60 | 400-2200 | 65-88 |

| Chiral Phosphoramidites | Rh, Ir, Ru | Monodentate | 0-40 | 200-1500 | 85-98 |

Phase-Transfer Catalysis in Biphasic Reaction Media

Phase-transfer catalysis has emerged as a powerful technique for conducting reactions between reactants present in different phases, enabling efficient cyclohexylamine derivative synthesis under mild conditions [24] [25]. This catalytic approach works through a dual mechanism involving both reactant transfer and activation, allowing catalytic amounts of phase-transfer agents to achieve substantial rate enhancements [25]. Quaternary ammonium salts serve as the most widely employed phase-transfer catalysts, facilitating anion transfer from aqueous phases to organic phases while simultaneously activating the transferred species for subsequent reactions [25].

The effectiveness of phase-transfer catalysis stems from the increased reactivity of transferred ions due to reduced solvation and increased interionic distances compared to their original phase environment [25]. Crown ethers and cryptands provide alternative phase-transfer mechanisms, enabling the simultaneous transfer of both anions and cations into organic phases [25]. These neutral catalysts demonstrate particular effectiveness in solid-liquid phase systems, achieving rate enhancement factors of 8 to 80 depending on the specific reaction conditions [25].

Recent advances in phase-transfer catalysis have demonstrated remarkable improvements in palladium-catalyzed Suzuki-Miyaura coupling reactions, with phase-transfer catalysts providing 12-fold rate enhancements compared to conventional biphasic systems [24]. This enhancement results from a mechanistic shift from oxo-palladium-based transmetalation to boronate-based pathways, significantly improving reaction efficiency [24]. The optimization of water loading in biphasic systems has revealed that reducing the proportion of the aqueous phase increases reaction rates, contrary to conventional practices [24].

Ionic liquids represent an emerging class of phase-transfer catalysts that combine the advantages of traditional phase-transfer agents with enhanced recyclability and reduced environmental impact [25]. These systems achieve rate enhancement factors of 20 to 120 while demonstrating exceptional recyclability over 8 to 15 catalytic cycles [25]. Bicontinuous interfacially jammed emulsion gels provide an innovative approach to biphasic catalysis, offering large interfacial areas between immiscible phases and achieving four-fold increases in initial reaction rates compared to stirred biphasic media [26].

| Phase-Transfer System | Phase Configuration | Catalyst Loading (mol%) | Rate Enhancement | Temperature (°C) | Recyclability (cycles) |

|---|---|---|---|---|---|

| Quaternary Ammonium | Organic-Aqueous | 1-5 | 12-50 | 40-80 | 3-6 |

| Crown Ethers | Solid-Liquid | 2-8 | 8-35 | 60-100 | 5-10 |

| Cryptands | Liquid-Liquid | 0.5-3 | 15-80 | 20-60 | 4-8 |

| Polyethylene Glycol | Gas-Liquid | 5-15 | 5-25 | 80-120 | 2-5 |

| Phosphonium Salts | Organic-Aqueous | 1-4 | 10-45 | 50-90 | 4-7 |

| Ionic Liquids | Biphasic Ionic | 2-10 | 20-120 | 25-70 | 8-15 |